Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate
CAS No.: 683790-92-3
Cat. No.: VC4325834
Molecular Formula: C22H25N3O5S3
Molecular Weight: 507.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683790-92-3 |
|---|---|
| Molecular Formula | C22H25N3O5S3 |
| Molecular Weight | 507.64 |
| IUPAC Name | ethyl 6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,3]thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C22H25N3O5S3/c1-4-30-21(27)18-14(3)17-20(31-18)24-22(32-17)23-19(26)15-7-9-16(10-8-15)33(28,29)25-11-5-6-13(2)12-25/h7-10,13H,4-6,11-12H2,1-3H3,(H,23,24,26) |
| Standard InChI Key | DLRXVZHLQSIQMK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A thieno[2,3-d]thiazole bicyclic system, which confers rigidity and electronic diversity.
-
A 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido group at position 2, introducing a sulfonamide-linked piperidine substituent.
-
An ethyl carboxylate group at position 5, enhancing solubility and modulating reactivity.
The IUPAC name, ethyl 6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,thiazole-5-carboxylate, reflects this arrangement. The SMILES string (CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)C) and InChIKey (DLRXVZHLQSIQMK-UHFFFAOYSA-N) provide unambiguous representations for computational studies.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 683790-92-3 |
| Molecular Formula | C₂₂H₂₅N₃O₅S₃ |
| Molecular Weight | 507.64 g/mol |
| IUPAC Name | Ethyl 6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,thiazole-5-carboxylate |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)C |
| InChIKey | DLRXVZHLQSIQMK-UHFFFAOYSA-N |
Synthesis and Optimization
General Synthetic Strategy
Synthesis involves multi-step sequences starting from simpler heterocyclic precursors. A common route includes:
-
Condensation: Coupling a chlorinated thieno[2,3-d]thiazole intermediate with 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.
-
Cyclization: Microwave-assisted closure to form the bicyclic core.
-
Esterification: Introducing the ethyl carboxylate group via nucleophilic acyl substitution.
Microwave irradiation (e.g., 150–200°C, 20–30 min) accelerates cyclization, improving yields compared to conventional heating.
Critical Intermediate: Methyl Thieno[2,3-d]Thiazole-5-Carboxylate
The methyl ester analog (CAS: 1909316-58-0) serves as a precursor. Its synthesis from thiophene-2-carboxylates involves:
-
S-Alkylation: Introducing a thiazole ring via reaction with thiourea.
-
Oxidation: Converting sulfide groups to sulfones using H₂O₂ or mCPBA .
Table 2: Comparative Analysis of Key Intermediates
Biological Activity and Mechanisms
Antibacterial Properties
The sulfonamide moiety enables broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely by inhibiting dihydropteroate synthase (DHPS), a folate pathway enzyme. Piperidine substitution may enhance membrane permeability, though specific MIC values require further validation.
Cytotoxicity and Anticancer Activity
In vitro assays against HeLa and MCF-7 cell lines suggest moderate cytotoxicity (IC₅₀: 15–25 μM). Mechanistic studies propose topoisomerase II inhibition, though direct evidence is lacking.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The ethyl ester group improves lipid solubility (predicted logP: 3.2), but aqueous solubility remains poor (<0.1 mg/mL). Stability studies indicate degradation under acidic conditions (pH <4), necessitating enteric coatings for oral delivery.
Metabolic Pathways
In silico predictions (SwissADME) highlight:
-
Ester hydrolysis: Primary route, yielding the carboxylic acid derivative.
Applications and Future Directions
Drug Discovery
The compound’s scaffold is a candidate for optimizing:
-
Antibacterial agents: Modifying the piperidine group to reduce efflux pump recognition.
-
Anticancer therapies: Introducing fluorine substituents to enhance topoisomerase binding .
Synthetic Challenges
Scalability remains limited by low cyclization yields (~40%). Future work should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume